Dideoxycytidinene

説明

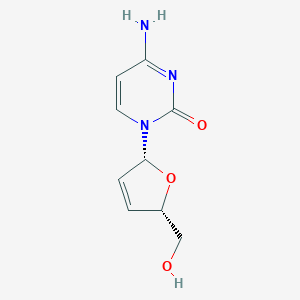

Structure

3D Structure

特性

IUPAC Name |

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBICGOWICFMIX-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225784 | |

| Record name | 2',3'-Dideoxycytidinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7481-88-1 | |

| Record name | 2′,3′-Didehydro-2′,3′-dideoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7481-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxycytidinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007481881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxycytidinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIDEHYDRO-2',3'-DIDEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI9X00489L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dideoxycytidine (Zalcitabine): A Technical Guide on its Mechanism of Action in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideoxycytidine (ddC), also known as Zalcitabine, is a synthetic nucleoside analogue of deoxycytidine that acts as a potent inhibitor of human immunodeficiency virus (HIV) replication. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs, its mechanism of action is centered on the disruption of the viral reverse transcription process. This in-depth technical guide elucidates the core mechanism of ddC, detailing its intracellular activation, molecular interactions with HIV reverse transcriptase, and the resulting termination of viral DNA synthesis. The guide further provides a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the key pathways and workflows to support research and drug development efforts in the field of HIV therapeutics.

Core Mechanism of Action

Dideoxycytidine is a prodrug that requires intracellular anabolic phosphorylation to become a pharmacologically active agent.[1] Its antiviral activity is entirely dependent on its conversion to the triphosphate metabolite, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP).[2] The mechanism of action can be dissected into two key stages: intracellular activation and inhibition of HIV reverse transcriptase.

Intracellular Activation: The Phosphorylation Cascade

Upon entry into the host cell, ddC undergoes a three-step phosphorylation process mediated by host cellular kinases to yield the active ddCTP.[1]

-

Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the first and rate-limiting step, the conversion of ddC to ddC-monophosphate (ddCMP).[3]

-

Second Phosphorylation: UMP-CMP kinase (CMPK) is responsible for the subsequent phosphorylation of ddCMP to ddC-diphosphate (ddCDP).[1]

-

Final Phosphorylation: Nucleoside diphosphate kinases (NDPKs) complete the activation by phosphorylating ddCDP to the active antiviral agent, ddCTP.[1]

The efficiency of this phosphorylation cascade is a critical determinant of the antiviral potency of ddC and can differ among various cell types.[4]

Figure 1: Intracellular Phosphorylation Pathway of Dideoxycytidine (ddC).

Inhibition of HIV Reverse Transcriptase

The active metabolite, ddCTP, inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism:

-

Competitive Inhibition: ddCTP structurally mimics the natural substrate, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for the active site of HIV-1 RT.[5]

-

Chain Termination: Once incorporated into the growing viral DNA chain, ddCTP acts as a chain terminator. The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety of ddCTP prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate.[6] This premature termination of DNA synthesis is the ultimate step that halts the replication of the virus.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. benchchem.com [benchchem.com]

- 5. Dideoxycytidine | C9H13N3O3 | CID 24066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Dawn of a New Era in Antiretroviral Therapy: An In-depth Technical Guide to the Early Studies of Dideoxycytidine (ddC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent stages of the fight against the Human Immunodeficiency Virus (HIV), the scientific community urgently sought compounds capable of inhibiting viral replication. Among the pioneering molecules investigated was 2',3'-dideoxycytidine (ddC), also known as zalcitabine. This pyrimidine nucleoside analogue emerged as a potent inhibitor of HIV's reverse transcriptase, a critical enzyme for the virus's life cycle.[1][2] This technical guide provides a comprehensive overview of the seminal in vitro and early clinical studies that elucidated the anti-retroviral activity, mechanism of action, and pharmacological profile of dideoxycytidine, laying the groundwork for its eventual use in HIV therapy.[1]

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Dideoxycytidine is a prodrug that, upon entering host cells, undergoes intracellular phosphorylation to its active form, 2',3'-dideoxycytidine triphosphate (ddCTP).[1] This process is catalyzed by host cellular kinases. The resulting ddCTP acts as a competitive inhibitor of the viral reverse transcriptase.[1] Structurally, ddCTP mimics the natural substrate, deoxycytidine triphosphate (dCTP). However, it crucially lacks a hydroxyl group at the 3' position of its sugar moiety. This structural alteration allows for its incorporation into the growing viral DNA chain, but prevents the formation of the subsequent 5'-3' phosphodiester bond, thereby terminating DNA chain elongation and halting viral replication.[1]

Quantitative Analysis of Anti-HIV Activity and Cytotoxicity

Early in vitro studies were crucial in quantifying the anti-retroviral potency and cytotoxic profile of dideoxycytidine. These studies utilized various human T-lymphocyte cell lines, which are primary targets of HIV infection. The 50% effective concentration (EC50) or inhibitory concentration (IC50) represents the concentration of ddC required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.

| Cell Line | HIV-1 Strain | Assay Method | EC50 / IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |

| MT-4 | Not Specified | Viral Antigen Expression | 0.02 | >5 | >250 | [3] |

| Monocyte/Macrophages | Macrophage-tropic | Not Specified | 0.002 | Not Specified | Not Specified | [4] |

| Human T Lymphocyte | Not Specified | Not Specified | 0.5 | Not Specified | Not Specified | [5] |

Early Clinical Pharmacokinetics

Phase I clinical trials provided the first insights into the pharmacokinetic profile of dideoxycytidine in HIV-infected patients. These studies were essential for determining appropriate dosing regimens for subsequent efficacy trials.

| Parameter | Value | Patient Population | Reference |

| Oral Bioavailability | >80% | HIV-infected adults | [1] |

| Mean Elimination Half-life | 1.4 hours | HIV-infected children | [6] |

| Mean Peak Plasma Concentration (0.02 mg/kg dose) | 9.3 ng/mL | HIV-infected children | [6] |

| Mean Total Body Clearance | 14.6 mL/min/kg | HIV-infected children | [6] |

| Cerebrospinal Fluid : Plasma Ratio | 9% to 37% | HIV-infected adults | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the early evaluation of dideoxycytidine.

In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 core antigen in cell culture supernatants.

Materials:

-

HIV-1 susceptible T-lymphocyte cell line (e.g., MT-4, CEM)

-

HIV-1 viral stock

-

Dideoxycytidine (ddC) stock solution

-

Complete cell culture medium

-

96-well microtiter plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the T-lymphocyte cells into a 96-well microtiter plate at a predetermined density in complete culture medium.

-

Compound Addition: Prepare serial dilutions of ddC in culture medium and add to the appropriate wells. Include a no-drug control.

-

Infection: Infect the cells with a known multiplicity of infection (MOI) of the HIV-1 viral stock.[7]

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4 to 7 days to allow for viral replication.[3]

-

Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

-

p24 Antigen Quantification: Perform the HIV-1 p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.[8][9][10][11] This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody specific for p24.

-

Adding the cell culture supernatants to the wells.

-

Adding a biotinylated detector antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

Measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Construct a standard curve using the p24 antigen standards provided in the kit. Calculate the concentration of p24 in each sample and determine the percentage of viral inhibition for each concentration of ddC. The EC50 value is then calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cell line (e.g., CEM, PBMCs)

-

Dideoxycytidine (ddC) stock solution

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of ddC to the wells. Include a no-drug control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-7 days).

-

MTT Addition: At the end of the incubation, add 10-20 µL of MTT solution to each well.[12]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12][13]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each ddC concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ddCTP on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 reverse transcriptase (RT)

-

Dideoxycytidine triphosphate (ddCTP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)[14]

-

Template-primer (e.g., poly(rA)-oligo(dT))[14]

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label)

-

Microtiter plates or reaction tubes

-

Scintillation counter or appropriate detection instrument for the chosen label

Procedure:

-

Reaction Setup: In a reaction tube or well of a microplate, combine the reaction buffer, template-primer, and a mixture of dNTPs.

-

Inhibitor Addition: Add varying concentrations of ddCTP to the reaction mixtures. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.[14]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA. For radioactive assays, this involves precipitating the DNA, collecting it on a filter, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, a variety of detection systems can be used, such as colorimetric or fluorescent readouts.[15]

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of ddCTP. The IC50 value is determined from the dose-response curve.

Conclusion

The early studies on dideoxycytidine were instrumental in establishing the fundamental principles of nucleoside analogue reverse transcriptase inhibition. The quantitative data generated from in vitro assays, coupled with the pharmacokinetic profiles from initial clinical trials, provided a robust foundation for the development of ddC as an anti-retroviral agent. While its use has been largely superseded by newer drugs with more favorable toxicity profiles, the pioneering research on dideoxycytidine paved the way for the development of a wide array of life-saving antiretroviral therapies and remains a cornerstone in the history of HIV treatment. The methodologies developed and refined during these early investigations continue to be relevant in the ongoing search for novel antiviral agents.

References

- 1. Zalcitabine - Wikipedia [en.wikipedia.org]

- 2. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zalcitabine | Oncohema Key [oncohemakey.com]

- 5. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I evaluation of zalcitabine administered to human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. fybreeds.com [fybreeds.com]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. en.hillgene.com [en.hillgene.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Dideoxycytidine on Mitochondrial DNA Polymerase Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been utilized in antiviral therapies.[1][2] However, its clinical application is often limited by significant mitochondrial toxicity.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning ddC's adverse effects, with a specific focus on its interaction with human mitochondrial DNA polymerase gamma (Pol γ). Pol γ is the sole DNA polymerase responsible for the replication and maintenance of the mitochondrial genome (mtDNA).[5][6] Inhibition of this critical enzyme by ddC leads to mtDNA depletion, mitochondrial dysfunction, and subsequent cellular toxicity.[7][8] This document will detail the metabolic activation of ddC, its potent inhibition of Pol γ, and the downstream consequences for mitochondrial integrity. Quantitative kinetic data are summarized, key experimental protocols are outlined, and cellular pathways are visualized to provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: Dideoxycytidine and Mitochondrial Toxicity

2',3'-Dideoxycytidine is a synthetic nucleoside analog of deoxycytidine.[9] While effective in inhibiting viral reverse transcriptases, its utility is hampered by off-target effects, most notably mitochondrial toxicity.[2][4] This toxicity manifests in various tissues, leading to adverse effects such as peripheral neuropathy, myopathy, and lactic acidosis.[2][7][8] The primary molecular target for ddC-induced mitochondrial toxicity is DNA polymerase gamma.[8][10] Unlike nuclear DNA polymerases, Pol γ exhibits a higher susceptibility to inhibition by NRTIs like ddC.[6][11] This vulnerability stems from structural and kinetic properties of the enzyme that allow for the efficient incorporation of the activated form of ddC, leading to premature termination of the growing mtDNA strand.[2][12] Understanding the precise nature of this interaction is paramount for the development of safer antiviral therapeutics.

Metabolic Activation of Dideoxycytidine

For ddC to exert its inhibitory effect on Pol γ, it must first be anabolically phosphorylated to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP).[10][13][14] This multi-step process is carried out by host cell kinases in the cytoplasm.[1][13]

-

Step 1: Monophosphorylation: Dideoxycytidine is first phosphorylated to dideoxycytidine monophosphate (ddCMP) by deoxycytidine kinase.[13]

-

Step 2: Diphosphorylation: ddCMP is subsequently phosphorylated to dideoxycytidine diphosphate (ddCDP) by cytidylate kinase.

-

Step 3: Triphosphorylation: Finally, ddCDP is converted to the active ddCTP by nucleoside diphosphate kinase.[1]

Once formed in the cytoplasm, ddCTP is transported into the mitochondria where it can interact with Pol γ.[1][13]

Metabolic activation and mitochondrial transport of dideoxycytidine.

Mechanism of Polymerase Gamma Inhibition

The inhibition of Pol γ by ddCTP is a multifaceted process involving competitive inhibition and irreversible chain termination.

3.1. Competitive Inhibition and Substrate Mimicry:

ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of Pol γ.[1] Structural studies have revealed that ddCTP binds to the Pol γ active site in a manner nearly identical to that of dCTP.[15][16] This high degree of structural mimicry accounts for the efficiency with which Pol γ recognizes and incorporates ddCTP.

3.2. Chain Termination:

The key to ddC's inhibitory action lies in its chemical structure. Like other dideoxynucleosides, ddC lacks a 3'-hydroxyl group on its sugar moiety.[2] DNA synthesis proceeds through the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of the incoming deoxynucleoside triphosphate. The absence of the 3'-hydroxyl group in the incorporated ddCMP prevents the addition of the next nucleotide, thereby causing an abrupt and irreversible termination of mtDNA chain elongation.[2][17]

3.3. Inefficient Excision Repair:

Quantitative Analysis of Polymerase Gamma Inhibition

The potency of ddCTP as a Pol γ inhibitor has been quantified through various kinetic studies. These studies consistently demonstrate that ddCTP is a highly efficient substrate for incorporation by Pol γ, often more so than for the viral reverse transcriptases it is designed to target.

| Parameter | Value | Reference |

| Relative Incorporation Efficiency (ddCTP vs. dCTP) | ddCTP is the best substrate for Pol γ among approved NRTIs. | [10][14] |

| Excision Rate of ddCMP | Very low; too low to measure under some conditions. | [10][19] |

| Half-life of ddCMP in DNA | Approximately 2.4 hours in the presence of dNTPs. | [18] |

Note: Specific IC50 and Ki values for ddCTP inhibition of Pol γ can vary depending on the experimental conditions, such as the template-primer and the concentrations of competing dNTPs.

Experimental Protocols

5.1. Polymerase Gamma Activity Assay

This protocol outlines a basic method for measuring the activity of Pol γ and its inhibition by compounds like ddCTP.

Objective: To quantify the DNA polymerase activity of purified human Pol γ and determine the inhibitory potential of ddCTP.

Materials:

-

Purified recombinant human Pol γ (catalytic subunit Pol γA and accessory subunit Pol γB)[20]

-

Oligonucleotide template-primer substrate (e.g., a 51-mer duplex with a 1-nt gap)[20]

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP)

-

[α-³²P]dCTP (for radiolabeling) or a fluorescently labeled dCTP

-

ddCTP solution of known concentration

-

Stop solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Enzyme Preparation: Reconstitute the Pol γ holoenzyme by incubating Pol γA and Pol γB at an appropriate molar ratio (e.g., 1:2) on ice.[20]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template-primer, dNTPs (excluding dCTP), and [α-³²P]dCTP. For inhibition assays, add varying concentrations of ddCTP.

-

Initiation: Initiate the reaction by adding the Pol γ holoenzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled DNA products using a phosphorimager. Quantify the amount of product to determine the polymerase activity. For inhibition assays, calculate the IC50 value of ddCTP.

Workflow for a Polymerase Gamma inhibition assay.

5.2. Mitochondrial DNA Depletion Assay

This protocol describes a method to assess the impact of ddC treatment on mtDNA content in cultured cells.

Objective: To quantify the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with ddC.

Materials:

-

Cultured cells (e.g., HepG2, CEM)

-

Dideoxycytidine (ddC)

-

Cell culture medium and supplements

-

DNA extraction kit

-

Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)

-

Primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

Procedure:

-

Cell Treatment: Plate cells at a suitable density and treat with various concentrations of ddC for a specified duration (e.g., several days to weeks).[3] Include an untreated control.

-

DNA Extraction: Harvest the cells and extract total genomic DNA.

-

qPCR Analysis: Perform qPCR using primers for both a mitochondrial and a nuclear gene. Run all samples in triplicate.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. Calculate the relative amount of mtDNA using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount. Compare the relative mtDNA content in ddC-treated cells to that of the untreated controls to determine the extent of mtDNA depletion.

Downstream Consequences of Polymerase Gamma Inhibition

The inhibition of Pol γ and the subsequent mtDNA depletion have profound consequences for mitochondrial and cellular function.

-

Impaired Oxidative Phosphorylation: mtDNA encodes essential subunits of the electron transport chain and ATP synthase.[5] Depletion of mtDNA leads to a deficiency in these protein complexes, resulting in impaired oxidative phosphorylation and a reduced capacity for ATP production.

-

Increased Oxidative Stress: Dysfunctional mitochondria can generate increased levels of reactive oxygen species (ROS), leading to oxidative stress and further damage to cellular components, including any remaining mtDNA.

-

Altered Cellular Metabolism: To compensate for the loss of mitochondrial ATP production, cells may upregulate glycolysis, leading to an overproduction of lactate and potentially lactic acidosis.[3]

-

Induction of Apoptosis: Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion and Future Directions

Dideoxycytidine's potent inhibition of mitochondrial DNA polymerase gamma is a well-established mechanism underlying its clinical toxicity. The high affinity of Pol γ for ddCTP, coupled with its inefficient excision of the incorporated chain terminator, leads to a cascade of events culminating in mitochondrial dysfunction and cellular damage. The technical guide presented here provides a framework for understanding and investigating these processes.

Future research should focus on the development of novel NRTIs with a higher selectivity for viral reverse transcriptases over human Pol γ. Structure-activity relationship studies, aided by the crystal structure of Pol γ, can inform the design of analogs with modifications that reduce their affinity for the mitochondrial polymerase.[15][16] Furthermore, a deeper understanding of the factors that govern the proofreading and excision activities of Pol γ could pave the way for strategies to mitigate the toxicity of existing and future nucleoside analogs. For scientists and professionals in drug development, a thorough characterization of a drug candidate's interaction with Pol γ is a critical step in assessing its potential for mitochondrial toxicity.

References

- 1. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natap.org [natap.org]

- 3. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. scbt.com [scbt.com]

- 6. The Mitochondrial DNA Polymerase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial alterations with mitochondrial DNA depletion in the nerves of AIDS patients with peripheral neuropathy induced by 2'3'-dideoxycytidine (ddC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AOP-Wiki [aopwiki.org]

- 9. 2',3'-Dideoxycytidine induced drug resistance in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymorphisms in DNA polymerase γ affect the mtDNA stability and the NRTI-induced mitochondrial toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of cytoplasmic deoxycytidine kinase in the mitochondrial effects of the anti-human immunodeficiency virus compound, 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exonuclease Removal of Dideoxycytidine (Zalcitabine) by the Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase | The EMBO Journal [link.springer.com]

- 17. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting mitochondrial DNA polymerase gamma for selective inhibition of MLH1 deficient colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Generating ρ0 Cells: A Detailed Protocol Using Dideoxycytidine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation of ρ0 cells, which are mammalian cells depleted of mitochondrial DNA (mtDNA), using the nucleoside analog 2',3'-dideoxycytidine (ddC). The protocol is designed for researchers in various fields, including mitochondrial biology, drug development, and cancer research, who require a reliable method for creating cellular models devoid of mitochondrial respiration.

Introduction

ρ0 cells are an invaluable tool for investigating the intricate interplay between the nuclear and mitochondrial genomes, studying mitochondrial diseases, and assessing the off-target mitochondrial toxicity of therapeutic compounds.[1][2] The generation of ρ0 cells involves the selective inhibition of mtDNA replication, leading to its eventual depletion from the cellular environment. While ethidium bromide (EtBr) has been traditionally used for this purpose, it is a known mutagen and can affect nuclear DNA.[3][4] 2',3'-dideoxycytidine (ddC), an antiretroviral drug, offers a superior alternative for generating ρ0 cells due to its more specific mechanism of action and lower cytotoxicity.[3][4][5]

ddC, a nucleoside reverse transcriptase inhibitor, is phosphorylated in the cytoplasm to its active triphosphate form, ddCTP.[4][6] This active metabolite is then transported into the mitochondria, where it acts as a competitive inhibitor and a chain terminator for DNA polymerase γ (pol γ), the sole DNA polymerase responsible for mtDNA replication.[6][7] This targeted inhibition leads to a progressive loss of mtDNA over several cell divisions, ultimately resulting in the ρ0 phenotype.

Key Considerations Before Starting

-

Cell Line Suitability: The efficiency of mtDNA depletion can vary between cell lines. It is recommended to perform a pilot experiment to determine the optimal ddC concentration and treatment duration for your specific cell line.

-

Culture Medium Supplementation: Cells lacking mtDNA cannot perform oxidative phosphorylation and are therefore dependent on glycolysis for ATP production. Consequently, the culture medium must be supplemented with uridine and pyruvate to support their growth.[8][9][10]

-

Aseptic Technique: Strict aseptic technique is crucial throughout the procedure to prevent microbial contamination.

-

Confirmation of ρ0 Status: It is essential to verify the complete depletion of mtDNA using sensitive molecular techniques.

Experimental Protocols

Materials

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

2',3'-dideoxycytidine (ddC) (Sigma-Aldrich or equivalent)

-

Uridine (Sigma-Aldrich or equivalent)

-

Sodium Pyruvate (Gibco or equivalent)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Sterile cell culture plates or flasks

-

CO2 incubator (37°C, 5% CO2)

-

DNA extraction kit

-

PCR or qPCR reagents for mtDNA and nuclear DNA amplification

-

Agarose gel electrophoresis system

Preparation of Reagents

-

ddC Stock Solution (4 mM): Prepare a 4 mM stock solution of ddC in sterile distilled water or PBS. Filter-sterilize the solution and store it in aliquots at -20°C.[7]

-

Uridine Stock Solution (100 mM): Prepare a 100 mM stock solution of uridine in sterile distilled water. Gently warm to dissolve if necessary. Filter-sterilize and store at -20°C.

-

Sodium Pyruvate Stock Solution (100 mM): Use a commercially available 100 mM sterile solution or prepare it in sterile distilled water. Store at 4°C.

-

ρ0 Cell Culture Medium: Supplement the complete cell culture medium with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/ml uridine, and 1 mM sodium pyruvate.[8][10]

Protocol for Generating ρ0 Cells

-

Cell Seeding: Seed the parental cells in a culture plate or flask at a density that will allow for several population doublings without reaching confluency. Allow the cells to attach overnight in a CO2 incubator.

-

ddC Treatment:

-

The following day, replace the medium with fresh ρ0 cell culture medium containing the desired concentration of ddC. Recommended starting concentrations range from 20 µM to 200 µM.[5][7][8]

-

For example, for mouse LA9 cells, a final concentration of 20 µM ddC can be used.[7] For human cell lines like 143B, HeLa, A549, and HT1080, concentrations up to 200 µM have been shown to be effective without causing significant cytotoxicity.[4][5]

-

-

Cell Culture and Maintenance:

-

Incubate the cells in a CO2 incubator.

-

Change the medium with fresh ddC-containing ρ0 cell culture medium every 2-3 days.[7]

-

Passage the cells as needed, maintaining them in the ddC-containing medium. The duration of treatment can range from a few days to several weeks, depending on the cell line and ddC concentration.[7][8][11]

-

-

Monitoring mtDNA Depletion (Optional but Recommended):

-

At various time points during the treatment, a small fraction of cells can be harvested for DNA extraction and analysis of mtDNA copy number by qPCR. This allows for monitoring the progress of mtDNA depletion.

-

-

Isolation of ρ0 Clones:

-

Once mtDNA is significantly depleted (as determined by qPCR or after a sufficient treatment period), the cell population can be used as a mixed culture of ρ0 and ρ+ cells, or single-cell cloning can be performed to isolate pure ρ0 cell lines.

-

To perform single-cell cloning, dilute the cell suspension to a concentration of approximately 10 cells/mL and plate 100 µL per well in a 96-well plate.

-

Allow individual colonies to grow in the ρ0 cell culture medium (without ddC).

-

-

Expansion and Verification of ρ0 Clones:

-

Expand the resulting colonies.

-

Confirm the absence of mtDNA in each clone using PCR or qPCR.

-

Confirmation of ρ0 Phenotype

The successful generation of ρ0 cells must be confirmed by demonstrating the absence of mtDNA and the resulting functional consequences.

1. Molecular Confirmation (Absence of mtDNA):

-

Endpoint PCR: Extract total DNA from the putative ρ0 cells and the parental cell line. Perform PCR using primers specific for a mitochondrial gene (e.g., a region of the D-loop, 12S rRNA, or COX I) and a nuclear gene (e.g., β-actin or RNase P) as an internal control. ρ0 cells should show amplification of the nuclear gene but not the mitochondrial gene.[9]

-

Quantitative PCR (qPCR): This is a more sensitive method to quantify the mtDNA copy number relative to the nuclear DNA copy number. The mtDNA/nDNA ratio in ρ0 cells should be close to zero.[8]

-

Southern Blot Analysis: This technique can also be used to confirm the absence of mtDNA.[9]

2. Functional Confirmation:

-

Uridine and Pyruvate Dependence: ρ0 cells are auxotrophic for uridine and pyruvate. Their inability to grow in a medium lacking these supplements is a strong indicator of the ρ0 phenotype.[2][9]

-

Lack of Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a similar instrument. ρ0 cells will exhibit a severely blunted or absent OCR compared to parental cells.

-

Altered Mitochondrial Morphology: Electron microscopy of ρ0 cells often reveals altered mitochondrial ultrastructure, such as a swollen appearance and disorganized cristae.[9]

-

Loss of Mitochondrial Membrane Potential: Staining with potentiometric dyes like MitoTracker Red CMXRos can show a reduced or absent mitochondrial membrane potential in ρ0 cells.[12]

Data Presentation

Table 1: Recommended ddC Concentrations and Treatment Durations for Various Cell Lines

| Cell Line | ddC Concentration | Treatment Duration | Reference |

| Mouse LA9 | 20 µM | 120-125 hours | [7] |

| Human 143B | 50-200 µM | 1-2 weeks for colony formation | [8] |

| Human HeLa | up to 200 µM | Not specified | [5] |

| Human A549 | up to 200 µM | Not specified | [5] |

| Human HT1080 | up to 200 µM | Not specified | [5] |

| Human Mesenchymal Stem Cells | Not specified for ddC | Stavudine (d4t) was more effective | [1][13] |

| Human Fibroblasts | Not specified | Not specified | [14] |

| HepaRG (proliferating) | 1-12 µM | 13 days for <1% mtDNA | [6] |

| HepaRG (differentiated) | 1-12 µM | 13 days for 9-18% mtDNA | [6] |

Visualizations

Caption: Experimental workflow for generating ρ0 cells using Dideoxycytidine.

Caption: Mechanism of action of Dideoxycytidine in depleting mitochondrial DNA.

References

- 1. Generating Rho-0 Cells Using Mesenchymal Stem Cell Lines | PLOS One [journals.plos.org]

- 2. Generation of Rho Zero Cells: Visualization and Quantification of the mtDNA Depletion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Elimination of mtDNA from Mammalian Cells with 2',3'-Dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Release of replication termination controls mitochondrial DNA copy number after depletion with 2′,3′-dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generation of ρ0 cells utilizing a mitochondrially targeted restriction endonuclease and comparative analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Elimination of mtDNA from Mammalian Cells with 2′,3′-Dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Delayed cytotoxicity and selective loss of mitochondrial DNA in cells treated with the anti-human immunodeficiency virus compound 2',3'-dideoxycytidine. [scholars.duke.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Depletion of mitochondrial DNA by ddC in untransformed human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mitochondrial DNA Depletion Using 2',3'-Dideoxycytidine (ddC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2',3'-dideoxycytidine (ddC), also known as zalcitabine, for the effective depletion of mitochondrial DNA (mtDNA) in cultured mammalian cells. This technique is crucial for studying mitochondrial function, investigating diseases linked to mtDNA depletion, and in the development of therapeutic agents.

Introduction

2',3'-dideoxycytidine is a nucleoside reverse transcriptase inhibitor that effectively depletes mitochondrial DNA.[1] After cellular uptake, ddC is phosphorylated to its active triphosphate form, ddCTP. This analog is then incorporated into replicating mtDNA by the mitochondrial DNA polymerase gamma (POLG).[2] Lacking a 3'-hydroxyl group, ddCTP acts as a chain terminator, halting mtDNA replication and leading to a progressive loss of mtDNA with subsequent cell divisions.[2] This method is often preferred over others, such as ethidium bromide (EtBr) treatment, as ddC can be less cytotoxic at effective concentrations.[3][4][5]

Mechanism of Action

The primary mechanism of ddC-induced mtDNA depletion involves the inhibition of POLG, the sole DNA polymerase responsible for replicating mtDNA.[1][2] The process can be summarized as follows:

-

Cellular Uptake and Phosphorylation : ddC enters the cell and is converted to 2',3'-dideoxycytidine triphosphate (ddCTP) by cellular kinases.[2]

-

Incorporation into mtDNA : During mtDNA replication, POLG incorporates ddCTP into the growing DNA strand.[2]

-

Chain Termination : The absence of a 3'-hydroxyl group on the incorporated ddCTP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of the nascent DNA strand.[2]

-

mtDNA Depletion : With ongoing cell division and inhibited mtDNA replication, the cellular pool of mtDNA is diluted and progressively depleted.

Data Presentation: ddC Concentration and Efficacy

The concentration of ddC and the duration of treatment are critical factors that influence the extent of mtDNA depletion. The optimal conditions can vary significantly between cell types.

Table 1: ddC Treatment Conditions for Human Cell Lines

| Cell Line | ddC Concentration (µM) | Treatment Duration | mtDNA Depletion Level (% of Control) | Reference |

| HepaRG (proliferating) | 1 | 6 days | 2.5% | [1] |

| HepaRG (proliferating) | 12 | 6 days | 1.7% | [1] |

| HepaRG (proliferating) | 1 | 13 days | 0.9% | [1] |

| HepaRG (differentiated) | 1 | 13 days | 17.9% | [1] |

| HepaRG (differentiated) | 12 | 13 days | 9% | [1] |

| PC-3 | 1 | 5 days | Reduction to 20% of COX1 protein levels | [1] |

| 143B | 200 | 8-10 days | <1 mtDNA copy per cell | [3][6] |

| HeLa | 200 | 10-39 days | <1 mtDNA copy per cell | [3][6][7] |

| A549 | 200 | 10-39 days | <1 mtDNA copy per cell | [3][6][7] |

| HT1080 | 200 | 10-39 days | <1 mtDNA copy per cell | [3][6][7] |

| HepG2 | 200 | 10-39 days | <1 mtDNA copy per cell | [3][6][7] |

Table 2: ddC Treatment Conditions for Murine Cell Lines

| Cell Line | ddC Concentration (µM) | Treatment Duration | mtDNA Depletion Level (% of Control) | Reference |

| LA9 | 20 | 120-125 hours | ~20% | [2][8] |

| MEF#5 | 100 | ~10 days | <1 mtDNA copy per cell | [3] |

| MEF#5 | 200 | ~8 days | <1 mtDNA copy per cell | [3] |

Note : Murine cells tend to be more resistant to ddC than human cells, often requiring higher concentrations for effective mtDNA depletion.[3] Low concentrations of ddC may be ineffective in mouse cells and could lead to the development of resistant cells.[3][7]

Experimental Protocols

A generalized workflow for mtDNA depletion using ddC involves cell culture, treatment, and subsequent quantification of mtDNA copy number.

Protocol 1: Inducing mtDNA Depletion with ddC

This protocol provides a general guideline for treating cultured cells with ddC. It is essential to optimize the ddC concentration and treatment duration for each specific cell line.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

2',3'-dideoxycytidine (ddC) stock solution (e.g., 4 mM in sterile water or DMSO)[2]

-

Cell culture flasks or plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding : Seed the cells at a density that allows for continuous proliferation during the treatment period. For example, seed at 1.5–2 × 10^5 cells/ml.[2]

-

ddC Preparation : On the day of treatment, dilute the ddC stock solution to the desired final concentration in pre-warmed complete cell culture medium.

-

Treatment Initiation : Remove the existing medium from the cells and replace it with the ddC-containing medium.

-

Cell Maintenance : Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Medium Changes and Passaging : Replace the ddC-containing medium every 2-3 days. Passage the cells as they approach confluency, always re-plating them in fresh medium containing ddC.

-

Timepoints : Harvest cells at various time points (e.g., every 2-4 days) to monitor the kinetics of mtDNA depletion.

Protocol 2: Quantification of mtDNA Copy Number by qPCR

Quantitative PCR (qPCR) is a common method to determine the relative mtDNA copy number. This is achieved by comparing the amplification of a mitochondrial gene to that of a nuclear gene.

Materials:

-

Harvested cell pellets

-

DNA extraction kit (e.g., High Pure PCR Template Preparation Kit)[8]

-

qPCR instrument (e.g., LightCycler)[8]

-

Primers for a single-copy nuclear gene (e.g., β-actin, NCOA3)[9][10]

-

Nuclease-free water

Procedure:

-

Total DNA Extraction : Extract total genomic DNA from an equal number of cells (e.g., 1 x 10^6) from both treated and control samples using a commercial kit.[8]

-

DNA Quantification : Measure the total DNA concentration using a fluorometric method (e.g., PicoGreen).[8]

-

qPCR Reaction Setup : Prepare the qPCR reactions in a total volume of 10-20 µL. A typical reaction includes:

-

Template DNA (e.g., 2 ng of total cellular DNA)[8]

-

Forward and reverse primers for the mitochondrial target

-

Forward and reverse primers for the nuclear target

-

SYBR Green master mix

-

Nuclease-free water

-

-

qPCR Cycling Conditions : A representative thermal cycling protocol is as follows:

-

Data Analysis :

-

Determine the threshold cycle (Ct) values for both the mitochondrial and nuclear targets for each sample.

-

Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mito - Ct_nuc).

-

The relative mtDNA copy number can be calculated using the 2^−ΔΔCt method, normalizing the treated samples to the untreated control.

-

Important Considerations

-

Cell Proliferation : mtDNA depletion is dependent on cell division to dilute the existing mtDNA pool. Therefore, this method is most effective in actively proliferating cells.[1] Non-proliferating or differentiated cells will show a much slower rate of depletion.[1]

-

Cytotoxicity : While generally less toxic than EtBr, high concentrations of ddC can be cytostatic or cytotoxic.[3][4] It is important to assess cell viability (e.g., via trypan blue exclusion) during the treatment period.[1]

-

Uridine and Pyruvate Supplementation : Cells depleted of mtDNA lose respiratory function and become dependent on glycolysis. It is standard practice to supplement the culture medium with uridine (e.g., 50 µg/ml) and sodium pyruvate (e.g., 1 mM) to support the growth of mtDNA-depleted (ρ0) cells.[2]

-

Reversibility : mtDNA levels can recover after the removal of ddC from the culture medium.[2] This allows for studies on the dynamics of mtDNA repopulation.

By following these guidelines and protocols, researchers can reliably achieve and quantify mtDNA depletion in cultured cells, providing a powerful tool for mitochondrial research and drug development.

References

- 1. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient Elimination of mtDNA from Mammalian Cells with 2',3'-Dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Efficient Elimination of mtDNA from Mammalian Cells with 2′,3′-Dideoxycytidine | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Release of replication termination controls mitochondrial DNA copy number after depletion with 2′,3′-dideoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of mitochondrial DNA damage and copy number in circulating blood of patients with systemic sclerosis by a qPCR-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dideoxycytidine (ddC) in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside analog reverse transcriptase inhibitor (NRTI) with known antiviral activity against retroviruses, most notably Human Immunodeficiency Virus (HIV). It has also been investigated for its inhibitory effects on other viruses such as Hepatitis B Virus (HBV) and certain adenoviruses. As a 2',3'-dideoxynucleoside, ddC acts as a chain terminator during the reverse transcription of viral RNA into DNA, a crucial step in the replication cycle of retroviruses and hepadnaviruses. These application notes provide detailed protocols for utilizing ddC in common viral replication assays to determine its antiviral efficacy.

Mechanism of Action

Dideoxycytidine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases into its active triphosphate form, dideoxycytidine triphosphate (ddCTP). This active metabolite serves as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. The incorporation of ddCTP into the growing viral DNA chain results in the termination of DNA elongation. This is because ddCTP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting the replication process.[1]

Data Presentation

The antiviral activity of ddC is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of the compound is determined by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Dideoxycytidine (ddC)

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| HIV-1 | T cells / Monocytes | p24 Antigen Assay | 0.5 | [2] |

| Hepatitis B Virus (HBV) | 2.2.15 (Human Hepatoma) | Southern Blot (DNA) | ~0.5 (for near complete cessation) | [3] |

| Adenovirus (Serotypes) | A549 | Plaque Reduction Assay | 0.18 - 1.85 |

Table 2: Cytotoxicity of Dideoxycytidine (ddC)

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Proliferating HepaRG | Trypan Blue | 0.2 ± 0.05 | [4] |

| Differentiated HepaRG | Trypan Blue | 22 ± 1 | [4] |

| U937 (Human Monoblastoid) | Not specified | Not specified | [5] |

Experimental Protocols

The following are detailed protocols for common viral replication assays adapted for the evaluation of ddC.

Plaque Reduction Assay

This assay is suitable for lytic viruses that form plaques in a cell monolayer.

Objective: To determine the concentration of ddC required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., A549 for adenoviruses) in 6-well or 12-well plates.

-

Virus stock with a known titer (plaque-forming units [PFU]/mL).

-

Dideoxycytidine (ddC) stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., 1% methylcellulose or 0.5% agarose in culture medium).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of ddC in serum-free culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

-

Infection: Aspirate the culture medium from the cell monolayers. Wash once with PBS. Add 200 µL of the diluted virus to each well (except for cell control wells).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, remove the virus inoculum. Add the culture medium containing the various concentrations of ddC to the respective wells. Include a virus control (no ddC) and a cell control (no virus, no ddC).

-

Overlay: Gently add the semi-solid overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fixation and Staining:

-

Carefully remove the overlay medium.

-

Fix the cells with the fixing solution for at least 30 minutes.

-

Remove the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each ddC concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the ddC concentration and fitting the data to a dose-response curve.

HIV-1 p24 Antigen Assay

This assay is commonly used for quantifying HIV-1 replication.

Objective: To determine the concentration of ddC that inhibits HIV-1 p24 antigen production by 50% (EC50).

Materials:

-

Susceptible T-cell line (e.g., CEM) or activated Peripheral Blood Mononuclear Cells (PBMCs).

-

HIV-1 viral stock (e.g., HIV-1NL4-3).

-

Dideoxycytidine (ddC) stock solution.

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for PBMC activation.

-

HIV-1 p24 antigen capture ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Preparation:

-

If using PBMCs, isolate them from healthy donor blood and activate them with PHA for 48-72 hours in the presence of IL-2.

-

Seed the activated PBMCs or T-cell line in a 96-well plate.

-

-

Treatment: Prepare serial dilutions of ddC in culture medium and add them to the cells. Include a no-drug control.

-

Infection: Add the HIV-1 viral stock to the wells at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days.

-

Supernatant Collection: Periodically (e.g., every 2-3 days), collect a small aliquot of the cell culture supernatant for p24 antigen analysis.

-

p24 Antigen Quantification: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each ddC concentration compared to the no-drug control at the peak of viral replication. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the ddC concentration.

Reverse Transcriptase (RT) Activity Assay

This is a cell-free assay to directly measure the inhibitory effect of the active form of ddC (ddCTP) on the reverse transcriptase enzyme.

Objective: To determine the concentration of ddCTP required to inhibit RT activity by 50% (IC50).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT).

-

Dideoxycytidine triphosphate (ddCTP) stock solution.

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT).

-

Template/primer (e.g., poly(A)/oligo(dT)).

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive labeled dUTP).

-

Stop solution (e.g., EDTA).

-

Filter paper (for radioactive assays) or a microplate reader (for colorimetric/fluorometric assays).

Procedure:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixture containing the reaction buffer, template/primer, and dNTPs.

-

Inhibitor Addition: Add varying concentrations of ddCTP to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Quantification of DNA Synthesis:

-

Radioactive method: Spot the reaction mixture onto filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Quantify the newly synthesized DNA using a commercially available colorimetric or fluorometric assay kit.

-

-

Data Analysis: Calculate the percentage of RT inhibition for each ddCTP concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the ddCTP concentration.

Quantitative PCR (qPCR) Based Assay

This assay measures the reduction in viral DNA or RNA levels in infected cells following treatment with ddC.

Objective: To quantify the reduction in viral nucleic acid levels in the presence of ddC.

Materials:

-

Infected cells treated with various concentrations of ddC (as in the p24 assay).

-

DNA/RNA extraction kit.

-

Reverse transcriptase (for RNA viruses).

-

qPCR master mix.

-

Primers and probes specific for a viral gene and a host housekeeping gene (for normalization).

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 of the HIV-1 p24 Antigen Assay protocol.

-

Nucleic Acid Extraction: At selected time points post-infection, harvest the cells and extract total DNA or RNA using a suitable kit.

-

Reverse Transcription (for RNA viruses): If quantifying viral RNA, perform reverse transcription to generate cDNA.

-

qPCR: Set up qPCR reactions with primers and probes for the target viral gene and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

-

Normalize the viral gene expression to the housekeeping gene (ΔCt).

-

Calculate the fold change in viral nucleic acid levels in ddC-treated samples compared to the untreated control using the ΔΔCt method.

-

The IC50 can be determined by plotting the percentage of reduction in viral nucleic acid against the log of the ddC concentration.

-

Visualizations

References

- 1. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of phosphatidyl-dideoxycytidine in hepatitis B-infected cells and enhanced hepatic uptake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Designing and Validation of a Droplet Digital PCR Procedure for Diagnosis and Accurate Quantification of Nervous Necrosis Virus in the Mediterranean Area | MDPI [mdpi.com]

Application Notes and Protocols for Combining Dideoxycytidine with Other Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental considerations when combining 2',3'-dideoxycytidine (ddC, Zalcitabine) with other nucleoside reverse transcriptase inhibitors (NRTIs). The following sections detail the principles of combination therapy, summarize key interaction data, and provide detailed protocols for essential in vitro experiments.

Introduction to Combination Therapy with Dideoxycytidine

Dideoxycytidine is a nucleoside analog that, after intracellular phosphorylation to its active triphosphate form (ddCTP), inhibits the reverse transcriptase of HIV, leading to chain termination of the viral DNA.[1][2][3] Combining ddC with other NRTIs can offer several advantages, including synergistic antiviral effects, delayed emergence of drug resistance, and potentially reduced individual drug dosages, which can mitigate toxicity.[1][4] However, antagonistic interactions can also occur, primarily due to competition for the same intracellular activation pathways.[2] Therefore, careful in vitro evaluation is crucial before proceeding to more complex study models.

Data Presentation: In Vitro Interactions of Dideoxycytidine with Other Nucleoside Analogs

The following tables summarize the reported interactions and antiviral activity of ddC when combined with other commonly used NRTIs.

Table 1: Qualitative and Quantitative Interactions of ddC with Other NRTIs

| Combination | Interaction Type | Key Findings | Reference(s) |

| ddC + Zidovudine (AZT) | Synergy/Additive | Synergistic inhibition of HIV-1 replication in vitro. These two agents have non-overlapping toxicity profiles. | [4][5] |

| ddC + Didanosine (ddI) | Additive | Additive antiviral activity observed. However, there are overlapping toxicities, specifically peripheral neuropathy. | [4] |

| ddC + Lamivudine (3TC) | Antagonism | 3TC significantly inhibits the intracellular phosphorylation of ddC to its active triphosphate form, as both drugs compete for the enzyme deoxycytidine kinase. This combination is not recommended. | [2] |

| ddC + Stavudine (d4T) | Not Recommended | Both drugs can cause peripheral neuropathy, leading to an increased risk of this adverse effect when co-administered. | [2] |

Table 2: In Vitro Antiviral Activity (IC50) of Dideoxycytidine

| Cell Line | Virus Strain | IC50 (µM) | Reference(s) |

| Monocyte/Macrophage | Macrophage-tropic | 0.002 | [5] |

| Cultured T cells | HIV-1 | ~0.5 | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: Intracellular Activation of Dideoxycytidine

The following diagram illustrates the intracellular phosphorylation cascade required to activate ddC to its pharmacologically active form, ddCTP, and its subsequent mechanism of action.

Experimental Workflow: In Vitro Synergy Assessment

This diagram outlines the typical workflow for assessing the synergistic, additive, or antagonistic effects of a drug combination.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50) and Cytotoxicity (CC50)

This protocol is for determining the 50% inhibitory concentration (IC50) of the antiviral compounds and the 50% cytotoxic concentration (CC50) using a cell-based assay.

Materials:

-

Target cells (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

Complete cell culture medium

-

96-well microtiter plates

-

Dideoxycytidine (ddC) and other nucleoside analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

ELISA-based p24 antigen detection kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

Part A: Cytotoxicity Assay (CC50)

-

Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of each drug in culture medium.

-

Add 100 µL of the drug dilutions to the wells in triplicate. Include a "cells only" control (no drug).

-

Incubate the plate for 5-7 days at 37°C in a CO2 incubator.

-

Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

Read the absorbance at 570 nm.

-

Calculate the CC50 value, which is the drug concentration that reduces cell viability by 50% compared to the untreated control.

Part B: Antiviral Activity Assay (IC50)

-

Seed target cells as in the cytotoxicity assay.

-

Prepare serial dilutions of each drug.

-

Add 50 µL of the drug dilutions to the wells.

-

Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection of 0.01).

-

Incubate the plate for 5-7 days.

-

After incubation, collect the cell supernatant.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the drug concentration that inhibits viral replication by 50% compared to the virus control (infected, untreated cells).

Protocol 2: Drug Combination Synergy Analysis

This protocol describes how to assess the interaction between two drugs using the checkerboard method and calculate the Combination Index (CI).

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare serial dilutions of Drug A (ddC) and Drug B (e.g., AZT).

-

In a 96-well plate, create a checkerboard layout. Each row will have a constant concentration of Drug A and decreasing concentrations of Drug B, and each column will have a constant concentration of Drug B and decreasing concentrations of Drug A.

-

Seed the target cells into the plate.

-

Add the drug combinations to the appropriate wells.

-

Infect the cells with HIV-1.

-

Include controls for each drug alone and a virus-only control.

-

Incubate and measure antiviral activity as described in Protocol 1.

-

Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[6] Software such as CompuSyn can be used for this analysis.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

Protocol 3: Assessment of Mitochondrial Toxicity

This protocol provides a method to evaluate the potential of NRTIs to cause mitochondrial DNA (mtDNA) depletion.[7]

Materials:

-

HepaG2 cells or other relevant cell line

-

Culture medium

-

NRTIs for testing

-

DNA extraction kit

-

Quantitative PCR (qPCR) machine and reagents

-

Primers and probes for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M) for normalization.

Procedure:

-

Culture HepaG2 cells in the presence of various concentrations of the NRTIs for an extended period (e.g., 14-21 days), passaging the cells as needed and maintaining the drug concentration.

-

Harvest the cells at different time points.

-

Extract total DNA from the cells using a commercial kit.

-

Perform qPCR to quantify the copy number of the mitochondrial gene and the nuclear gene.

-

Calculate the ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA ratio).

-

A significant decrease in the mtDNA/nDNA ratio in drug-treated cells compared to untreated controls indicates mitochondrial toxicity.[7][8]

Conclusion

The combination of dideoxycytidine with other nucleoside analogs requires careful in vitro evaluation to identify synergistic or additive combinations while avoiding antagonistic interactions and cumulative toxicities. The protocols and data presented here provide a framework for conducting these essential preclinical assessments. Researchers should pay close attention to the potential for antagonism with drugs that share the same phosphorylation pathway, such as lamivudine, and be mindful of overlapping toxicity profiles, particularly peripheral neuropathy, when combining ddC with other "d-drugs" like didanosine and stavudine.

References

- 1. ovid.com [ovid.com]

- 2. Zalcitabine - Wikipedia [en.wikipedia.org]

- 3. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of zidovudine in combination with didanosine and zalcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zalcitabine | Oncohema Key [oncohemakey.com]

- 6. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Dideoxycytidine (ddC) Treatment Protocols for Primary Cell Cultures: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been utilized in antiviral therapies. Its mechanism of action involves the inhibition of DNA synthesis, which also affects mitochondrial DNA (mtDNA) replication in mammalian cells by targeting DNA polymerase gamma. This interference with mitochondrial function can lead to a variety of cellular responses, including cytotoxicity, apoptosis, and a recently elucidated pathway involving mtDNA stress-induced autophagy and ferroptosis. These application notes provide detailed protocols for the treatment of primary cell cultures with ddC, methods for assessing its effects, and a summary of available quantitative data to guide researchers in their experimental design.

Mechanism of Action

Dideoxycytidine is a pyrimidine analog that, once inside the cell, is phosphorylated to its active triphosphate form, ddCTP. As a 2',3'-dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond during DNA elongation. When ddCTP is incorporated into a growing DNA strand by DNA polymerase, it acts as a chain terminator, halting further synthesis. While this is the basis for its antiviral activity against retroviruses, ddCTP can also be recognized by the mitochondrial DNA polymerase gamma, leading to the depletion of mtDNA.[1]

Recent studies have revealed a more intricate cellular response to ddC-induced mtDNA stress. This stress can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This, in turn, triggers an autophagy-dependent form of regulated cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation. This pathway highlights a novel mechanism of ddC-induced cytotoxicity that is independent of the classical apoptosis pathways.

Data Presentation

Quantitative data on the effects of dideoxycytidine on primary human hepatocytes and neurons is limited in the currently available literature. The following tables summarize the available quantitative data from various cell types to provide a reference for researchers. It is recommended that dose-response experiments be performed to determine the optimal concentrations for specific primary cell types.

Table 1: Dideoxycytidine (ddC) Concentrations for In Vitro Studies

| Cell Type | Parameter | Concentration | Reference |

| Human Bronchial Epithelial Cells (BET-1A and BEAS-2B) | mtDNA Depletion (in combination with Ethidium Bromide) | 25 µM | [2] |

| Human Muscle Cells (primary culture) | Cytotoxicity and Mitochondrial Function Inhibition | 1 - 1000 µM | [1] |

| HepaRG (differentiated) | mtDNA Depletion | 1 and 12 µM | [3] |

| Fibroblasts (human primary) | mtDNA Depletion | 20 µM | [4] |

Table 2: Effects of Dideoxycytidine (ddC) on Mitochondrial DNA (mtDNA) Content

| Cell Type | Treatment Conditions | mtDNA Depletion Level | Reference |

| Human Bronchial Epithelial Cells (BET-1A and BEAS-2B) | 2-3 weeks with 25 µM ddC and 25 ng/ml Ethidium Bromide | ~95% reduction, reaching <1 copy per nDNA | [2][5] |

| HepaRG (proliferating) | 13 days with 1 µM ddC | Dropped to 0.9% of untreated control | [3] |

| HepaRG (differentiated) | 6 days with 1 and 12 µM ddC | 37% and 36% of untreated control, respectively | [3] |

| HepaRG (differentiated) | 13 days with 1 and 12 µM ddC | 18% and 9% of untreated control, respectively | [3] |

Experimental Protocols

Preparation of Dideoxycytidine (ddC) Stock Solution

Materials:

-

Dideoxycytidine (ddC) powder (Zalcitabine)

-

Sterile Dimethyl Sulfoxide (DMSO) or sterile tissue culture grade water

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of ddC powder to prepare a stock solution of desired concentration (e.g., 10 mM).

-